molecular formula C7H4ClN3 B2912194 8-Chloropyrido[2,3-b]pyrazine CAS No. 1392428-92-0

8-Chloropyrido[2,3-b]pyrazine

Cat. No.: B2912194
CAS No.: 1392428-92-0
M. Wt: 165.58
InChI Key: JVLXOXUSFFORHY-UHFFFAOYSA-N
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Description

8-Chloropyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4ClN3. It is characterized by a pyridine ring fused to a pyrazine ring, with a chlorine atom attached at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product’s formation.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazines, while oxidation and reduction can lead to oxides and amines, respectively .

Scientific Research Applications

8-Chloropyrido[2,3-b]pyrazine has several scientific research applications:

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.

    5H-Pyrrolo[2,3-b]pyrazine: Shows significant kinase inhibition activity.

    6H-Pyrrolo[3,4-b]pyrazine: Known for its diverse biological activities.

Uniqueness: 8-Chloropyrido[2,3-b]pyrazine is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials .

Properties

IUPAC Name

8-chloropyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLXOXUSFFORHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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